molecular formula C₂₄H₃₀O₄ B128298 Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- CAS No. 130145-14-1

Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)-

Cat. No.: B128298
CAS No.: 130145-14-1
M. Wt: 382.5 g/mol
InChI Key: KPGPDUKVGHPALY-MTCINIRFSA-N
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Description

Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)-, also known as Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)-, is a useful research compound. Its molecular formula is C₂₄H₃₀O₄ and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methyl-3,20-dioxo-1,4,9(11)-pregnatrien-17-acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnatrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Crystal Structure Analysis

6-Methyl-3,20-dioxo-1,4,9(11)-pregnatrien-17-acetate's crystal structure has been studied, revealing its monoclinic crystals, space group, and dimensions. The A rings of the molecules exhibit intermediate sofa-half-chair conformations, bent relative to the steroid skeleton (Wawrzak et al., 1992).

Steroidal Transformations and Reactions

Research has also been conducted on the oxidative esterification and elimination reactions undergone by steroidal aldehydes, providing insights into the formation of various steroidal compounds (Lewbart et al., 1990). Additionally, the microbial transformation of 16α-Methyl-5α-△~(9(11))-Pregnene-3β, 17α, 21-triol-20-one-3β, 21-diacetate into related compounds has been explored, showing the influence of Ni ion on the yield and byproduct production (Zhang Li, 1986).

Molecular and Crystallographic Studies

Further studies focus on the molecular and crystallographic aspects of similar compounds, enhancing the understanding of steroidal crystal structures and molecular conformations (Scharfenberg-Pfeiffer et al., 1991).

Pharmacological Evaluations

Pharmacological evaluations have been conducted on related steroidal compounds, focusing on their vasoconstrictive activities and potential for use in medical applications (Sugai et al., 1986).

Glucocorticoid Activity Assessment

The glucocorticoid activity of certain steroidal compounds has been assessed, contributing to the understanding of their biological properties and potential therapeutic uses (Steelman et al., 1971).

Properties

IUPAC Name

[(6S,8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6-7,9,13-14,18,20H,8,10-12H2,1-5H3/t14-,18+,20-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGPDUKVGHPALY-MTCINIRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926610
Record name 6-Methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130145-14-1
Record name 6-Methyl-3,20-dioxo-1,4,9(11)-pregnatrien-17-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130145141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELTA-9(11)-FLUOROMETHOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX4J7G7S3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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